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Compound of Interest

Compound Name: 2-Nitroisophthalic acid

Cat. No.: B105565

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-
Nitroisophthalic acid (CAS No: 21161-11-5), a vital building block in various chemical
syntheses. This document summarizes predicted and expected data for Nuclear Magnetic
Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS),
offering a valuable resource for compound verification and characterization.

Overview of 2-Nitroisophthalic Acid
o |[UPAC Name: 2-nitrobenzene-1,3-dicarboxylic acid

e Molecular Formula: CsHsNOs

e Molecular Weight: 211.13 g/mol

o Chemical Structure: (A representative image would be placed here in a full document)

Nuclear Magnetic Resonance (NMR) Spectroscopy
Data

Due to the limited availability of public experimental spectra for 2-Nitroisophthalic acid, the
following data is predicted based on established chemical shift models. These predictions are
invaluable for guiding the analysis of experimentally obtained spectra.
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Predicted *H NMR Data

The *H NMR spectrum is expected to show three signals in the aromatic region, corresponding
to the three protons on the benzene ring. The acidic protons of the two carboxylic acid groups
would likely appear as a very broad singlet, which may be difficult to observe or could
exchange with residual water in the solvent.

Table 1: Predicted *H NMR Chemical Shifts (in DMSO-ds)

Chemical Shift e . .
Multiplicity Integration Assignment

(ppm)

~13.5 Broad Singlet 2H -COOH

~8.2-8.4 Multiplet 2H H-4, H-6

~7.8-8.0 Multiplet 1H H-5

Note: Chemical shifts are estimates and can vary based on solvent and concentration.

Predicted *C NMR Data

The 13C NMR spectrum is predicted to show eight distinct signals, corresponding to the eight

carbon atoms in the molecule.

Table 2: Predicted 13C NMR Chemical Shifts (in DMSO-de)
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Chemical Shift (ppm) Assignment

~167 C=0 (Carboxylic Acid at C-3)
~165 C=0 (Carboxylic Acid at C-1)
~150 C-NO2 (C-2)

~135 C-H (Aromatic)

~133 C-COOH (C-1)

~131 C-COOH (C-3)

~130 C-H (Aromatic)

~128 C-H (Aromatic)

Note: These are predicted values. Quaternary carbons (C-1, C-2, C-3) will typically show
weaker signals than protonated carbons.

Infrared (IR) Spectroscopy Data

The IR spectrum of 2-Nitroisophthalic acid will be characterized by the vibrational frequencies
of its key functional groups: the carboxylic acids, the nitro group, and the aromatic ring.

Table 3: Characteristic IR Absorption Bands

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b105565?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b105565?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Wavenumber . . . .
Intensity Functional Group Vibration Mode
(cm™)
Stretching (Carboxylic
3200 - 2500 Strong, Broad O-H o
Acid Dimer)
Stretching (Carboxylic
~1720 Strong, Sharp C=0

Acid)

Asymmetric &
~1550 and ~1350 Strong N-O Symmetric Stretching
(Nitro Group)

Stretching (Aromatic

1600 - 1450 Medium Cc=C )
Ring)
i Stretching (Carboxylic
~1300 Medium C-O )
Acid)
Out-of-Plane Bend
~900 Medium O-H (Carboxylic Acid
Dimer)
) Out-of-Plane Bending
850 - 675 Medium-Strong C-H

(Aromatic)

Mass Spectrometry (MS) Data

Electron lonization Mass Spectrometry (EI-MS) of 2-Nitroisophthalic acid is expected to show
a molecular ion peak, followed by characteristic fragmentation patterns involving the loss of
functional groups.

Table 4: Expected Mass Spectrometry Fragments (EI-MS)
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miz Proposed Fragment Notes
211 [CsHsNOe] " Molecular lon (M%)
Loss of a hydroxyl radical from
194 [M - OHJ* _ _
a carboxylic acid group
166 [M - NO2]* Loss of the nitro group
Subsequent loss of a hydroxyl
149 [M-NO:z - OH]* radical after loss of the nitro
group
121 [C7Hs02]* Loss of NO2 and COOH
45 [COOH]* Carboxyl fragment
44 [COz]* Loss of carbon dioxide

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a solid organic
compound like 2-Nitroisophthalic acid.

NMR Spectroscopy Protocol

o Sample Preparation: Accurately weigh approximately 5-10 mg of 2-Nitroisophthalic acid.

¢ Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-des, Methanol-d4) in a
clean, dry NMR tube. Ensure complete dissolution, using gentle warming or sonication if
necessary.

o Data Acquisition:
o Insert the NMR tube into the spectrometer.

o Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve
optimal homogeneity.
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o Acquire a *H NMR spectrum, typically using a 400 MHz or higher field instrument.
Standard parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2
seconds.

o Acquire a proton-decoupled 13C NMR spectrum. This requires a larger number of scans
than 'H NMR due to the lower natural abundance of 13C.

IR Spectroscopy (FTIR-ATR) Protocol

 Instrument Preparation: Record a background spectrum of the clean Attenuated Total
Reflectance (ATR) crystal to subtract atmospheric and crystal absorbances.

o Sample Application: Place a small amount (1-2 mg) of the solid 2-Nitroisophthalic acid
powder directly onto the ATR crystal.

o Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample
and the crystal.

o Collect the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm~1.

o Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol)
after analysis.

Mass Spectrometry (EI-MS) Protocol

o Sample Introduction: Introduce a small quantity of the sample into the ion source, typically
via a direct insertion probe for solid samples.

« lonization: Volatilize the sample by heating the probe. In the gas phase, bombard the
molecules with a high-energy electron beam (typically 70 eV) to induce ionization and
fragmentation.

o Mass Analysis: Accelerate the resulting positively charged ions into a mass analyzer (e.g., a
quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge
(m/z) ratio.

o Detection: Detect the ions to generate the mass spectrum, which plots relative intensity
versus m/z.
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Visualization of Spectroscopic Workflow

The following diagram illustrates a logical workflow for the structural elucidation of an organic
compound using the spectroscopic methods described.
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« To cite this document: BenchChem. [Spectroscopic Profile of 2-Nitroisophthalic Acid: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[https://www.benchchem.com/product/b105565#spectroscopic-data-nmr-ir-mass-spec-of-2-
nitroisophthalic-acid]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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